molecular formula C23H29N3S B216369 N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No. B216369
M. Wt: 379.6 g/mol
InChI Key: JPDWFYRJLBFJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in a decrease in NMDA receptor activity, which can lead to alterations in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide can have both acute and long-term effects on the brain. Acutely, N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide can induce psychosis-like symptoms, such as hallucinations, delusions, and disorganized thinking. Long-term exposure to N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide has been shown to cause changes in the structure and function of the brain, including alterations in synaptic plasticity and neuronal connectivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide in lab experiments is its selectivity for the NMDA receptor, which allows for targeted manipulation of this receptor. However, N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide also has limitations, such as its potential to induce psychosis-like symptoms in healthy individuals, which can make it difficult to use in certain research settings.

Future Directions

There are several future directions for research on N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide and its role in neurological and psychiatric disorders. One area of focus is the development of new drugs that target the NMDA receptor, with the goal of improving the efficacy and safety of these drugs for the treatment of various disorders. Another area of focus is the investigation of the long-term effects of N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide exposure on the brain, with the goal of understanding how these effects contribute to the pathophysiology of neurological and psychiatric disorders. Additionally, research on the potential use of N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide as a diagnostic tool for certain disorders, such as schizophrenia, is an area of ongoing investigation.

Synthesis Methods

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide can be synthesized through a multi-step process that involves the reaction of piperazine with diphenylmethyl chloride, followed by the addition of cyclopentyl isothiocyanate. This reaction yields N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide as a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide has been extensively used in scientific research to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. Studies have shown that N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide can induce psychosis-like symptoms in healthy individuals, which has led to its use as a model for studying schizophrenia. N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide has also been used to investigate the role of the NMDA receptor in depression, anxiety, and addiction.

properties

Product Name

N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carbothioamide

Molecular Formula

C23H29N3S

Molecular Weight

379.6 g/mol

IUPAC Name

4-benzhydryl-N-cyclopentylpiperazine-1-carbothioamide

InChI

InChI=1S/C23H29N3S/c27-23(24-21-13-7-8-14-21)26-17-15-25(16-18-26)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,24,27)

InChI Key

JPDWFYRJLBFJQY-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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